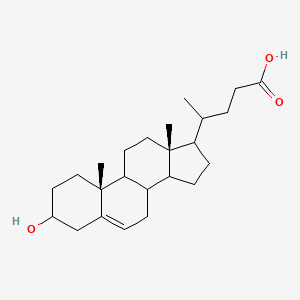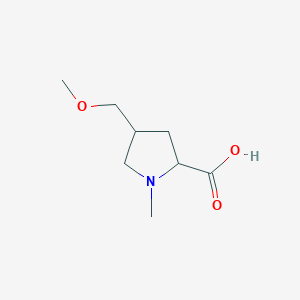![molecular formula C24H31N3O9 B14796672 Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid](/img/structure/B14796672.png)
Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nemonoxacin Malate is a novel, non-fluorinated quinolone antibiotic. It exhibits broad-spectrum antibacterial activity against a variety of pathogens, including Gram-positive cocci, Gram-negative bacilli, and atypical pathogens. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae . Nemonoxacin Malate is primarily used for the treatment of community-acquired pneumonia and acute bacterial skin and skin-structure infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Nemonoxacin Malate involves dissolving nemonoxacin free base and D,L-malic acid in a C1-C3 alcohol/water mixed solvent. The solution is maintained at a temperature between 50°C and 65°C. The mole ratio of D,L-malic acid to nemonoxacin free base is specified to be between 0.95:1.0 and 1.2:1.0, with the solvent quantity being 8-14 times the weight of the nemonoxacin free base .
Industrial Production Methods: The industrial production method includes cooling crystallization, which can be either direct or gradient cooling, followed by solid-liquid separation, washing, and drying of the precipitated solid to yield the Nemonoxacin Malate active pharmaceutical ingredient (API). Additional steps may include the use of activated carbon for decolorization prior to crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Nemonoxacin Malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various derivatives of Nemonoxacin Malate, which may exhibit different pharmacological properties .
Applications De Recherche Scientifique
Nemonoxacin Malate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of non-fluorinated quinolones.
Biology: Nemonoxacin Malate is used in microbiological studies to understand its efficacy against various bacterial strains.
Medicine: It is primarily used in clinical research for the treatment of community-acquired pneumonia and acute bacterial skin and skin-structure infections
Industry: The compound is used in the pharmaceutical industry for the development of new antibacterial agents.
Mécanisme D'action
Nemonoxacin Malate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, Nemonoxacin Malate prevents DNA synthesis, gene duplication, and cell division, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
- Levofloxacin
- Moxifloxacin
- Ciprofloxacin
Comparison: Nemonoxacin Malate is unique among quinolones due to its non-fluorinated structure, which reduces the risk of certain side effects associated with fluorinated quinolones. It also exhibits a broader spectrum of activity against resistant bacterial strains, making it a valuable alternative to other quinolones .
Propriétés
Formule moléculaire |
C24H31N3O9 |
|---|---|
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
7-(3-amino-5-methylpiperidin-1-yl)-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
YMVJINCWEIPOFL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)
![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)

![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)




![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)

![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)


